molecular formula C6H9N3O B14915924 5-Amino-6-(aminomethyl)pyridin-3-ol

5-Amino-6-(aminomethyl)pyridin-3-ol

Cat. No.: B14915924
M. Wt: 139.16 g/mol
InChI Key: MPQFHPFVWJWGNF-UHFFFAOYSA-N
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Description

5-Amino-6-(aminomethyl)pyridin-3-ol is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, a basic heterocyclic organic compound with a nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(aminomethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with appropriate amines and reducing agents. For example, a base-catalyzed three-component reaction involving ynals, isocyanates, and amines can yield highly decorated pyridine derivatives . Another method involves the use of Grignard reagents and pyridine N-oxides, followed by treatment with acetic anhydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign and cost-effective reagents is preferred to minimize the environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(aminomethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Electrophiles: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

5-Amino-6-(aminomethyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-6-(aminomethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways . The compound’s effects are mediated through its binding to specific proteins and enzymes, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-(aminomethyl)pyridin-3-ol is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups on the pyridine ring. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

5-amino-6-(aminomethyl)pyridin-3-ol

InChI

InChI=1S/C6H9N3O/c7-2-6-5(8)1-4(10)3-9-6/h1,3,10H,2,7-8H2

InChI Key

MPQFHPFVWJWGNF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)CN)O

Origin of Product

United States

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